molecular formula C9H8N2OS B6590126 (3-phenyl-1,2,4-thiadiazol-5-yl)methanol CAS No. 138128-76-4

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol

Cat. No. B6590126
CAS RN: 138128-76-4
M. Wt: 192.2
InChI Key:
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Description

(3-Phenyl-1,2,4-thiadiazol-5-yl)methanol (PTM) is an organic compound that has been studied for its potential applications in various scientific fields. PTM is a thiadiazole derivative and is synthesized from the reaction of 3-phenyl-1,2,4-thiadiazole and methanol. It has a wide range of applications, from being used as a corrosion inhibitor to being used as an antioxidant in food products. The mechanism of action of PTM is not yet fully understood, however, it has been found to have biochemical and physiological effects on cells and organisms.

Scientific Research Applications

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol has a wide range of applications in various scientific fields. It has been studied for its potential as an antioxidant, corrosion inhibitor, and antimicrobial agent. In addition, it has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to inhibit the activity of enzymes involved in the metabolism of drugs. This compound has also been studied for its potential to act as a chelating agent, which could be used to remove heavy metals from contaminated water.

Mechanism of Action

The exact mechanism of action of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol is not yet fully understood. However, it is believed that the thiadiazole ring of this compound is responsible for its antioxidant, corrosion inhibiting, and antimicrobial properties. It is thought that the thiadiazole ring binds to the active sites of enzymes, preventing them from catalyzing chemical reactions. In addition, the thiadiazole ring is believed to act as an electron donor, making it a potent antioxidant.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can inhibit the growth of cancer cells, as well as inhibit the activity of enzymes involved in the metabolism of drugs. In addition, this compound has been found to have a protective effect on cells against oxidative stress and can act as an antioxidant. It has also been found to have an antimicrobial effect on bacteria and fungi, which could be useful in the production of food products.

Advantages and Limitations for Lab Experiments

The use of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol in lab experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is stable and can be stored for long periods of time without degrading. Furthermore, it can be used in a variety of experimental applications, from being used as a corrosion inhibitor to being used as an antioxidant in food products.
However, there are some limitations to the use of this compound in lab experiments. It is insoluble in water, and thus must be used in organic solvents such as ethanol, ethyl acetate, or chloroform. In addition, the exact mechanism of action of this compound is not yet fully understood, and thus further research is needed to fully understand its effects.

Future Directions

Given the potential applications of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol in various scientific fields, there are many possible future directions for research. One potential direction is to further explore the mechanism of action of this compound, in order to better understand its effects on cells and organisms. Additionally, further research could be done to explore the potential of this compound as a corrosion inhibitor and antimicrobial agent. Finally, further studies could be done to explore the potential of this compound as a chelating agent, which could be used to remove heavy metals from contaminated water.

Synthesis Methods

The synthesis of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol (this compound) is achieved via the reaction of 3-phenyl-1,2,4-thiadiazole and methanol. This reaction is typically carried out in aqueous media, and is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction proceeds via a nucleophilic substitution mechanism, with the methanol molecule acting as the nucleophile and displacing the hydrogen atom from the thiadiazole ring. The resulting product is a yellow-colored solid that is insoluble in water, but soluble in organic solvents such as ethanol, ethyl acetate, and chloroform.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-phenyl-1,2,4-thiadiazol-5-yl)methanol involves the reaction of 3-phenyl-1,2,4-thiadiazole with formaldehyde in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-phenyl-1,2,4-thiadiazole", "Formaldehyde", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-phenyl-1,2,4-thiadiazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add formaldehyde to the reaction mixture and stir for a few minutes.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several hours.", "Step 4: Quench the reaction by adding water and extract the product using a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

138128-76-4

Molecular Formula

C9H8N2OS

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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